molecular formula C18H19ClN2O B2718364 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide CAS No. 305373-16-4

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide

Cat. No.: B2718364
CAS No.: 305373-16-4
M. Wt: 314.81
InChI Key: MCOZDVRRAJEHIM-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the coupling of 4-chlorobenzoyl chloride with 4-(piperidin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-(morpholin-1-yl)phenyl)benzamide
  • 4-chloro-N-(4-(pyrrolidin-1-yl)phenyl)benzamide
  • 4-chloro-N-(4-(piperazin-1-yl)phenyl)benzamide

Uniqueness

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide is unique due to the presence of the piperidine ring, which imparts specific physicochemical properties and biological activities. The piperidine moiety can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

4-chloro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOZDVRRAJEHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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